![molecular formula C10H18O3 B14415041 4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one CAS No. 81253-19-2](/img/structure/B14415041.png)
4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one is an organic compound with the molecular formula C10H18O3 It is a ketone derivative featuring a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one typically involves the condensation of propan-2-one with formaldehyde and propane-2-thiol in the presence of sodium hydroxide. The reaction is carried out at room temperature (20°C) and yields a mixture of products, including 4-[(propan-2-yl)sulfanyl]butan-2-one .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes controlling the temperature, concentration of reagents, and reaction time to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dioxolane ring can participate in substitution reactions, where one of the oxygen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require acidic or basic conditions, depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one involves its interaction with various molecular targets. The dioxolane ring and ketone group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways and processes. Specific pathways and targets would depend on the context of its use, such as in medicinal chemistry or enzymatic studies.
Comparación Con Compuestos Similares
Similar Compounds
4-Propan-2-yl-1,3-dioxolan-2-one: This compound shares the dioxolane ring but differs in the substitution pattern.
4-[(Propan-2-yl)sulfanyl]butan-2-one: Similar in structure but contains a sulfanyl group instead of the dioxolane ring.
Uniqueness
4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one is unique due to its combination of a dioxolane ring and a ketone group, which imparts distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
Propiedades
Número CAS |
81253-19-2 |
|---|---|
Fórmula molecular |
C10H18O3 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
4-(2-propan-2-yl-1,3-dioxolan-2-yl)butan-2-one |
InChI |
InChI=1S/C10H18O3/c1-8(2)10(5-4-9(3)11)12-6-7-13-10/h8H,4-7H2,1-3H3 |
Clave InChI |
PHDWGMMOOIMSNL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1(OCCO1)CCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


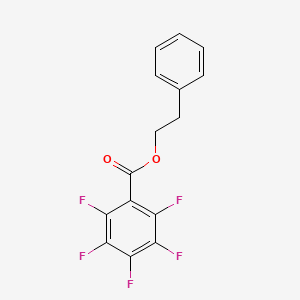
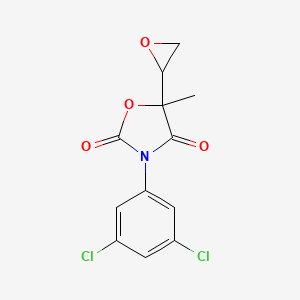
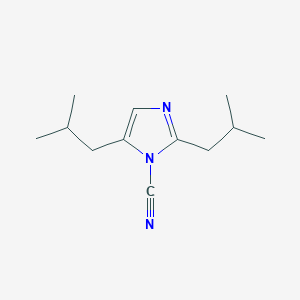
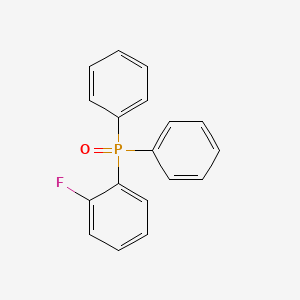

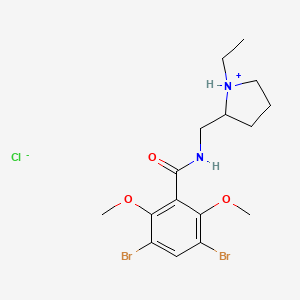
![Benzenecarbothioamide, N-[(1R)-1-phenylethyl]-](/img/structure/B14415004.png)
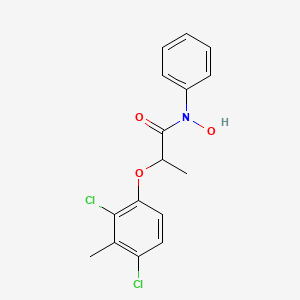
![3-[(1H-Benzimidazol-2-yl)sulfanyl]-1-diazonioprop-1-en-2-olate](/img/structure/B14415008.png)
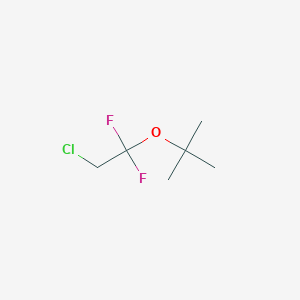
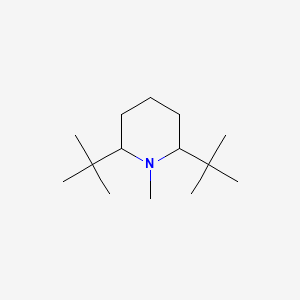

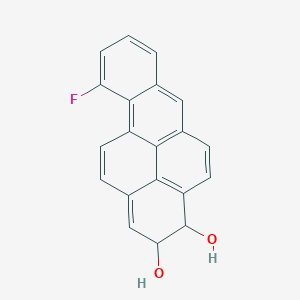
![2-[4-(Diphenylmethylidene)piperidin-1-yl]acetamide](/img/structure/B14415059.png)
